molecular formula C10H16BrNO3 B1337300 Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 188869-05-8

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No. B1337300
M. Wt: 278.14 g/mol
InChI Key: RGWGRRBHQUREDE-UHFFFAOYSA-N
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Patent
US09447106B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in 30 mL of DMF at RT was added TEA (7.7 mL, 55 mmol) followed by TMSCl (3.5 mL, 27.6 mmol), then the mixture was stirred at 75° C. overnight. The reaction was cooled to RT, cold sat. aq. NaHCO3 (200 mL) was added followed by cold hexane (200 mL). The organic layer was washed with brine, dried over Na2SO4, concentrated to get the crude product directly used in the next step. The residue was dissolved in 15 mL of THF and stirred at 0° C. for 15 min. A solution of NBS (4.47 g, 25 mmol) in 80 mL of THF was added slowly. After addition, the reaction was stirred at RT overnight. Water (200 mL) was added to the reaction followed by 200 mL of hexane. The organic layer was washed with brine, dried over Na2SO4 and concentrated to get crude product which was chromatographed on 60 g of silica gel using PE/EA (20/1 to 8/1) as eluant to afford 5.56 g (78%) of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m, 1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H). MS (ESI) m/e [M-t-Bu]+ 221.9, 224.0.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.47 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C[Si](Cl)(C)C.C([O-])(O)=O.[Na+].C1C(=O)N([Br:32])C(=O)C1>CN(C=O)C.C1COCC1.CCCCCC.O>[Br:32][CH:7]1[C:2](=[O:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
TEA
Quantity
7.7 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
4.47 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 60 g of silica gel using PE/EA (20/1 to 8/1) as eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1CN(CCC1=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.56 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.